molecular formula C24H36N4O6S2 B612169 Romidepsin CAS No. 128517-07-7

Romidepsin

Cat. No. B612169
M. Wt: 540.7
InChI Key: OHRURASPPZQGQM-GCCNXGTGSA-N
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Description

Romidepsin is a selective inhibitor of histone deacetylase, approved in the US in 2009 for the treatment of cutaneous T-cell lymphoma (CTCL) in patients who have received at least one prior systemic therapy . It is used to treat a certain type of cancer of the white blood cells called cutaneous T-cell lymphoma (CTCL) in patients who have received at least one previous treatment . Romidepsin interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Romidepsin is administered intravenously on days 1, 8, and 15 of a 28-day cycle and escalation followed a 3 + 3 design in moderate and severe impairment cohorts. Blood samples for detailed pharmacokinetic analyses were collected after the first dose .


Molecular Structure Analysis

Romidepsin has a molecular formula of C24H36N4O6S2 and an average mass of 540.696 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity .


Physical And Chemical Properties Analysis

Romidepsin has a molecular formula of C24H36N4O6S2 and an average mass of 540.696 Da . It is stored at -20℃ for 3 years as a powder and at -80℃ for 2 years in solvent .

Safety And Hazards

Romidepsin may cause an allergic skin reaction, damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility and the unborn child . It may also form combustible dust concentrations in air .

Future Directions

Romidepsin is currently approved for use in the management of relapsed or refractory CTCL and PTCL . Emerging novel agents and combinations are in active clinical development which target the epigenome, proliferative signaling pathways, and the tumor microenvironment .

properties

IUPAC Name

(1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRURASPPZQGQM-GCCNXGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis.
Record name Romidepsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06176
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Romidepsin

CAS RN

128517-07-7
Record name Romidepsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Romidepsin
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Record name Romidepsin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=630176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name (1S,4S,7Z,10S,16E,21R)-7-Ethylidene-4,21-diisopropyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pe
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Record name ROMIDEPSIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX3T89XQBK
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Citations

For This Compound
16,700
Citations
EM Bertino, GA Otterson - Expert opinion on investigational drugs, 2011 - Taylor & Francis
… the development of romidepsin, its mechanism of action, … romidepsin in solid and hematologic malignancies. In addition, the Phase II trial in CTCL leading to FDA approval of romidepsin …
Number of citations: 181 www.tandfonline.com
KM VanderMolen, W McCulloch, CJ Pearce… - The Journal of …, 2011 - nature.com
… As a T-cell lymphoma drug, romidepsin offers a valuable new treatment for diseases with … Discovery and development of romidepsin Romidepsin was discovered in the early 1990s …
Number of citations: 345 www.nature.com
P Smolewski, T Robak - Expert opinion on drug discovery, 2017 - Taylor & Francis
… the development of romidepsin, the mechanisms behind its … for T-cell lymphomas, romidepsin is a valuable option for … Combinations of romidepsin with other antineoplastic agents …
Number of citations: 67 www.tandfonline.com
OS Søgaard, ME Graversen, S Leth, R Olesen… - PLoS …, 2015 - journals.plos.org
… romidepsin (HDAC inhibitor) in long-term suppressed HIV-1 individuals on antiretroviral therapy. Following each romidepsin … Furthermore, romidepsin did not alter the proportion of HIV-…
Number of citations: 528 journals.plos.org
C Grant, F Rahman, R Piekarz, C Peer… - Expert review of …, 2010 - Taylor & Francis
… Romidepsin induces long… romidepsin, response was associated with persistence of acetylated histone H3, suggesting that drug exposure is important in effective therapy with romidepsin…
Number of citations: 267 www.tandfonline.com
C Campàs-Moya - Drugs of today (Barcelona, Spain: 1998), 2009 - europepmc.org
… Romidepsin is a novel and potent HDAC inhibitor … , romidepsin modulates additional targets involved in cancer initiation and progression such as c-myc, Hsp90 and p53. Romidepsin …
Number of citations: 171 europepmc.org
AL McGraw - American journal of health-system pharmacy, 2013 - academic.oup.com
… A potent and specific inhibitor of class 1 HDACs, romidepsin … or refractory CTCL, romidepsin therapy produced overall … patients in both studies; romidepsin responses were seen across …
Number of citations: 38 academic.oup.com
SJ Whittaker, MF Demierre, EJ Kim, AH Rook… - J Clin …, 2010 - researchtopractice.com
… > Single-agent romidepsin induces apoptotic events in cancer cells by inhibiting histone deactylase (HDAC) enzymes. > A Phase II trial of … DR FOSS: Romidepsin has now been …
Number of citations: 713 www.researchtopractice.com
SP Iyer, FF Foss - The oncologist, 2015 - academic.oup.com
… This review provides an overview of PTCL and an in-depth examination of romidepsin, a histone deacetylase inhibitor approved for the treatment of relapsed or refractory PTCL, and …
Number of citations: 82 academic.oup.com
BC Valdez, JE Brammer, Y Li, D Murray, Y Liu… - Blood cancer …, 2015 - nature.com
… romidepsin-mediated hypomethylation of its gene promoter. Our results provide new insights into how romidepsin … for the development of romidepsin-containing combination therapies. …
Number of citations: 67 www.nature.com

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